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Introduction

Glucose is the most prevalent carbohydrate source in cell culture media for mammalian cells,
including Chinese Hamster Ovary (CHO) cells, due to its efficient utilization for cellular growth
and metabolism.[1] However, high glucose concentrations can lead to increased production of
lactate, a metabolic byproduct that can inhibit cell growth and reduce protein production.[1]
Maltodextrin, a polysaccharide derived from starch, presents a promising alternative.[2][3] It is
composed of glucose polymers and is metabolized more slowly, which can lead to reduced
lactate accumulation and improved protein expression.[4] This application note provides
detailed protocols for formulating cell culture media with maltodextrin, adapting cell lines, and
comparative data on its effects.

Key Advantages of Maltodextrin Supplementation

e Reduced Lactate Accumulation: Slower glucose release from maltodextrin hydrolysis can
mitigate the metabolic overflow that leads to high lactate levels.[1][5]

e Improved Protein Titer: By creating a more favorable metabolic environment, maltodextrin
supplementation has been shown to significantly increase the expression of recombinant
proteins in CHO cells.[1][6]
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e Enhanced Culture Longevity: A more stable culture environment with lower toxic byproducts
can support higher viable cell densities over a longer duration.

 Increased Osmolality Budget: Maltodextrin has a lower impact on osmolality compared to
an equimolar amount of glucose, allowing for the formulation of more concentrated feed
solutions.[7]

Comparative Performance Data

The following tables summarize the potential improvements observed when substituting or
supplementing glucose with maltodextrin/maltose in CHO cell cultures.

Table 1: Effect of Maltose Fed-Batch Strategy on Recombinant Protein Production in CHO

Cells
Specific
. Culture ) Titer Increase Productivity
Cell Line . Titer (g/L)
Condition (%) (Qp) Increase
(%)
Glucose Fed-
Cell Line A 0.38 - -
Batch (Control)
] Maltose Fed-
Cell Line A 1.01 266% 271%
Batch
Glucose Fed-
Cell Line B 0.57 - -
Batch (Control)
] Maltose Fed-
Cell Line B 1.01 177% 195%
Batch

Data adapted from a study demonstrating the benefits of a maltose feeding strategy.[1]

Table 2: Impact of Maltose Supplementation on mAb Titer in Batch and Fed-Batch Cultures
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Culture Mode Carbohydrate Strategy Titer Improvement (%)
Batch Culture Maltose Supplementation 15%
Fed-Batch Culture Maltose Supplementation 23%

Data highlights improvements in monoclonal antibody (mAb) production with maltose.[6]

Experimental Protocols
Protocol 1: Preparation of Maltodextrin-Containing Cell
Culture Medium

This protocol describes the preparation of a basal medium using powdered medium and the

addition of a sterile maltodextrin stock solution.

Materials:

Powdered basal cell culture medium (e.g., DMEM, CHO-specific formulations)
Maltodextrin (cell culture grade, specify Dextrose Equivalent (DE) if known)[2][8]
Water for Injection (WFI) or cell culture grade water

Sodium Bicarbonate (NaHCO3)

1 N Hydrochloric Acid (HCI) and 1 N Sodium Hydroxide (NaOH) for pH adjustment

0.22 um sterile filter unit

Procedure:

Prepare Basal Medium:
1. To a mixing vessel, add WFI to 90% of the final volume.
2. With gentle stirring, add the powdered basal medium. Do not heat the water.[9]

3. Rinse the inside of the powder package to ensure all powder is transferred.[9]
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4. Add the required amount of Sodium Bicarbonate.[9]

Prepare Maltodextrin Stock Solution:

1. Prepare a concentrated (e.g., 200-400 g/L) stock solution of maltodextrin in WFI. Gentle
warming may be required for complete dissolution.[1]

2. Sterilize the maltodextrin solution by filtering it through a 0.22 um sterile filter.
Final Medium Formulation:

1. Aseptically add the sterile maltodextrin stock solution to the prepared basal medium to
achieve the desired final concentration (e.g., 10-30 g/L).[1]

2. Adjust the pH of the final medium to 0.2-0.3 units below the target working pH using 1 N
HCl or 1 N NaOH. The pH may rise slightly after final filtration.[9]

3. Bring the medium to the final volume with WFI.

4. Sterilize the complete medium by passing it through a 0.22 um sterile filter. Store at 2-8°C.
[°]

Protocol 2: Sequential Adaptation of CHO Cells to
Maltodextrin Medium

Cells previously cultured in glucose-containing medium require gradual adaptation to a
maltodextrin-based medium to ensure high viability and stable growth.[10]

Materials:
CHO cell line of interest, actively growing in standard glucose-containing medium.
Standard Glucose Medium (SGM): The original cell culture medium.

Maltodextrin Adaptation Medium (MAM): The new medium containing maltodextrin as the
primary carbohydrate source.

Culture vessels (e.g., T-flasks, shake flasks).
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Procedure:

« Initial Recovery: Thaw and culture cells in their original SGM for 3-4 passages to ensure they
have fully recovered from cryopreservation and are in a robust state.[10]

« Initiate Adaptation: Begin the adaptation process by subculturing the cells in a mixture of
SGM and MAM.

o Step 1: Culture cells in a 75% SGM : 25% MAM mixture.
e Monitor and Passage:
o Monitor the viable cell density (VCD) and viability.

o When the culture reaches the target density for passaging (e.g., >80% confluency for
adherent cells or a target density for suspension cells) and maintains high viability (>90%),
subculture the cells into the next adaptation step.

e Sequential Increase in MAM Concentration: Gradually increase the percentage of MAM at
each subsequent passage. A typical adaptation schedule is as follows:

o Step 2: 50% SGM : 50% MAM
o Step 3: 25% SGM : 75% MAM
o Step 4: 100% MAM

e Troubleshooting Adaptation:

o If a sharp drop in viability or growth rate is observed at any step, add an intermediate
adaptation step (e.qg., if viability drops at the 50:50 step, revert to a 60:40 or 70:30 mixture
for one or two passages).[10]

o Ensure cells are passaged while in the exponential growth phase.

o Confirm Adaptation: The cells are considered fully adapted once they exhibit consistent
growth kinetics and high viability (>90%) for at least three consecutive passages in 100%
MAM.[11]
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Caption: Experimental workflow for media formulation and cell adaptation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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